N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide
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Overview
Description
N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide is an organic compound with a complex structure that includes a pyran ring, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst like aluminum chloride.
Formation of the Benzamide Moiety: The benzamide group can be formed by reacting the intermediate product with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyran and benzamide moieties, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism by which N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids, depending on the specific application.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)benzamide: Similar in structure but lacks the pyran ring.
4-methoxybenzamide: Contains the methoxyphenyl group but not the pyran or benzamide moieties.
2-oxo-2H-pyran-3-yl derivatives: Compounds with similar pyran structures but different substituents.
Uniqueness
N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H15NO4 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-[6-(4-methoxyphenyl)-2-oxopyran-3-yl]benzamide |
InChI |
InChI=1S/C19H15NO4/c1-23-15-9-7-13(8-10-15)17-12-11-16(19(22)24-17)20-18(21)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21) |
InChI Key |
NQVVRHYNOTWQCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)O2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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